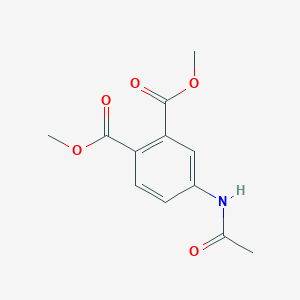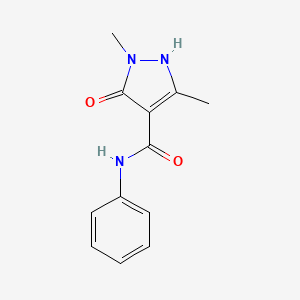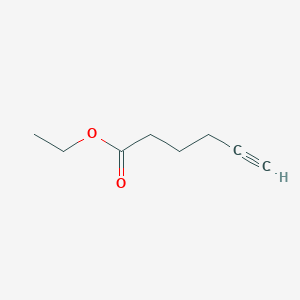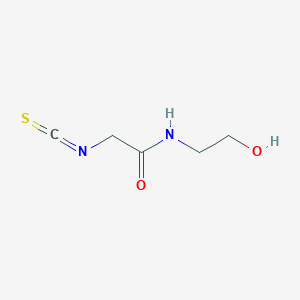
Dimethyl 4-acetamidophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-acetamidophthalate is a compound with the CAS Number: 51832-56-5 and a molecular weight of 251.24 . It is a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for Dimethyl 4-acetamidophthalate is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
Dimethyl 4-acetamidophthalate is a white to yellow solid . It has a molecular weight of 251.24 . The IUPAC name for this compound is dimethyl 4-(acetylamino)phthalate . The Inchi Code for this compound is 1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) .Scientific Research Applications
Photocatalytic Oxidation
Dimethyl 4-acetamidophthalate (DMP) has been used in studies related to photocatalytic oxidation. A novel ferrate(VI)/titanium dioxide/ultraviolet [Fe(VI)/TiO2/UV] system was successfully established for the photocatalytic oxidation of DMP . This system demonstrated a higher removal efficiency of DMP (95.2%) than the conventional TiO2/UV and Fe(VI) alone systems .
Industrial Wastewater Treatment
DMP has been used in the treatment of industrial wastewater. The mineralization efficiencies of DMP in actual industrial wastewater and simulated water were 87.1% and 95.2%, respectively, suggesting practical field applications . The proposed pathway for DMP degradation involved one electron transfer of hydroxyl radical and breaking of the ester bond and benzene ring .
Environmental Contaminant Studies
DMP is among the widespread environmental contaminants worldwide. It is detected in the air, water, soil and sediment, food, and the tissues and body fluids of humans and animals . Therefore, it is often used in environmental studies to understand the impact and mitigation of such contaminants.
Plastic Industry
DMP is used as a plasticizer in a broad spectrum of industrial and commercial applications . It is used in the manufacture of a wide variety of consumer goods, including toys, food packaging, and personal care products.
Research & Development
DMP is often used in research and development laboratories. For example, it is used in the synthesis of other chemicals, in analytical chemistry, and in the development of new materials and technologies .
Health & Safety Studies
Given its widespread use and presence in the environment, DMP is often used in health and safety studies. Researchers study its effects on human health, its toxicity, and ways to mitigate its impact .
Mechanism of Action
Target of Action
Dimethyl 4-acetamidophthalate, like other phthalates, is known to interact with various neural structures involved in controlling brain functions . It is believed to interfere with the development and function of the limbic system, basal ganglia, and cerebral cortex . These structures play a crucial role in various neurological processes, and their disruption can lead to neurological disorders .
Mode of Action
Phthalates, including Dimethyl 4-acetamidophthalate, are endocrine-disrupting chemicals (EDCs) that can affect the hormone balance of the organism by interacting with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
The biodegradation of Dimethyl 4-acetamidophthalate is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), which is further biodegraded through a two-step di-oxygenation reaction . The degradation of Dimethyl 4-acetamidophthalate is believed to involve a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions .
Pharmacokinetics
It is known that phthalates are generally insoluble and exist in three primary states in aquatic environments: adsorbed onto suspended particulates, dissolved in water, and settled in sediments .
Result of Action
The result of Dimethyl 4-acetamidophthalate’s action is the disruption of physiological processes in both animals and humans, even at low environmental concentrations . This disruption can lead to various health risks, such as endocrine disorders and reproductive health issues .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of Dimethyl 4-acetamidophthalate. For instance, its physical and chemical attributes have a significant impact on its environmental fate, transport, and degradation in different natural settings . Furthermore, the presence of other contaminants in the environment can also affect the degradation and action of Dimethyl 4-acetamidophthalate .
properties
IUPAC Name |
dimethyl 4-acetamidobenzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(14)13-8-4-5-9(11(15)17-2)10(6-8)12(16)18-3/h4-6H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUPKFTOOAAIVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)C(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334274 |
Source


|
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51832-56-5 |
Source


|
| Record name | Dimethyl 4-acetamidophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Benzo[d]imidazol-2-yl)benzonitrile](/img/structure/B2434840.png)
![1-({2-Chlorothieno[3,2-d]pyrimidin-6-yl}sulfonyl)-3-methoxypiperidine](/img/structure/B2434842.png)
![7,8-dimethoxy-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2434847.png)



![Methyl 3-[(1R*,4R*)-4-(tert-butoxycarbonylamino)-cyclohexylamino]methyl]benzoate](/img/structure/B2434853.png)
![2-chloro-N-methyl-N-{[(4-methylphenyl)carbamoyl]methyl}acetamide](/img/structure/B2434854.png)

![7-allyl-6-(((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2434858.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone](/img/structure/B2434860.png)
![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)
